2-Aminocyclopentane-1-carboxamide hydrobromide
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Overview
Description
2-Aminocyclopentane-1-carboxamide hydrobromide is a chemical compound with the molecular formula C6H13BrN2O and a molecular weight of 209.08 g/mol . It is a derivative of cyclopentane, featuring an amino group and a carboxamide group attached to the cyclopentane ring. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopentane-1-carboxamide hydrobromide typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form 2-aminocyclopentane-1-carbonitrile. This intermediate is then hydrolyzed to produce 2-aminocyclopentane-1-carboxamide, which is subsequently treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopentane-1-carboxamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrobromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions at ambient temperature.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various salts depending on the substituting anion.
Scientific Research Applications
2-Aminocyclopentane-1-carboxamide hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Aminocyclopentane-1-carboxamide hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminocyclopentane-1-carboxamide
- Cyclopentanecarboxamide
- 2-Aminocyclopentanecarboxamide
Uniqueness
2-Aminocyclopentane-1-carboxamide hydrobromide is unique due to the presence of the hydrobromide salt, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
Molecular Formula |
C6H13BrN2O |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-aminocyclopentane-1-carboxamide;hydrobromide |
InChI |
InChI=1S/C6H12N2O.BrH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |
InChI Key |
LIYSOHJGIMBVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N.Br |
Origin of Product |
United States |
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